Tiagabine-methyl-d6 Hydrochloride
Übersicht
Beschreibung
Tiagabine-d6 (hydrochloride) is a deuterated form of tiagabine, a compound primarily used as an anticonvulsant. The deuterated version, Tiagabine-d6, is often employed as an internal standard in mass spectrometry for the quantification of tiagabine. This compound is known for its role in inhibiting the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), which increases the availability of GABA in the central nervous system, thereby exerting anticonvulsant effects .
Wirkmechanismus
Target of Action
Tiagabine-methyl-d6 Hydrochloride, a deuterium labeled variant of Tiagabine, primarily targets the GABA uptake carrier . This carrier is responsible for the reuptake of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system .
Mode of Action
This compound operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting the reuptake of GABA, it enhances the activity of GABA at neuronal and glial regions . This results in an increase in inhibitory neurotransmission, which can help to control seizures and potentially manage other conditions such as panic disorder .
Pharmacokinetics
This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥90% . It has a volume of distribution of 1.0 L/kg, and plasma protein binding is 96% . Tiagabine is substantially metabolized (98%) in the liver, primarily by CYP3A4, to two 5-oxo-tiagabine isomers . Less than 2% of an administered dose is excreted as unchanged tiagabine in urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in GABAergic inhibition . This enhances inhibitory neurotransmission, which can help to control seizures and potentially manage other conditions such as panic disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of hepatic enzyme-inducing anticonvulsant drugs can enhance the metabolism of Tiagabine, potentially affecting its efficacy . Additionally, the pH of the environment could potentially affect the stability of the compound
Biochemische Analyse
Biochemical Properties
Tiagabine-methyl-d6 Hydrochloride, like its parent compound Tiagabine, is believed to operate as a selective GABA reuptake inhibitor . It interacts with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .
Cellular Effects
The cellular effects of this compound are primarily related to its impact on GABA neurotransmission. By inhibiting the reuptake of GABA, it increases the availability of this inhibitory neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, by modulating neuronal excitability.
Molecular Mechanism
It is thought to operate as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .
Temporal Effects in Laboratory Settings
Studies on Tiagabine suggest that the pharmacodynamic effect of the drug may outlast its pharmacokinetic effect .
Dosage Effects in Animal Models
Studies on Tiagabine have shown unexpected CNS effects in dogs receiving daily oral doses of 5 mg/kg/day or greater .
Metabolic Pathways
Tiagabine, the parent compound of this compound, is metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of Tiagabine is excreted unchanged, with the remaining dose excreted into the urine and feces, primarily as metabolites .
Transport and Distribution
Tiagabine is rapidly absorbed with a bioavailability of ≥90% after oral ingestion . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96% .
Subcellular Localization
Given its role as a GABA reuptake inhibitor, it is likely to be localized in the vicinity of GABA transporters, which are typically found in the membranes of presynaptic neurons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tiagabine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the tiagabine moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of Tiagabine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for use in scientific research .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tiagabin-d6 (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene in Gegenwart eines Katalysators oder Nukleophile unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tiagabin-d6 zur Bildung von Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Tiagabin-d6 (Hydrochlorid) wird häufig in der wissenschaftlichen Forschung verwendet, insbesondere in den folgenden Bereichen:
Chemie: Als interner Standard in der Massenspektrometrie zur Quantifizierung von Tiagabin.
Biologie: Um die Pharmakokinetik und den Metabolismus von Tiagabin zu untersuchen.
Medizin: Bei der Entwicklung neuer Antikonvulsiva und um den Wirkmechanismus von GABA-Wiederaufnahmehemmern zu verstehen.
Industrie: In der Qualitätskontrolle und Standardisierung von pharmazeutischen Produkten, die Tiagabin enthalten.
Wirkmechanismus
Tiagabin-d6 (Hydrochlorid) entfaltet seine Wirkung durch Hemmung des GABA-Transporters 1 (GAT-1). Diese Hemmung erhöht die Konzentration von GABA im synaptischen Spalt und verstärkt seine inhibitorischen Wirkungen auf die Neurotransmission. Die erhöhte Verfügbarkeit von GABA führt zu einer Verringerung der neuronalen Erregbarkeit, was bei der Behandlung von Krampfanfällen und anderen neurologischen Störungen von Vorteil ist .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tiagabin: Die nicht-deuterierte Form von Tiagabin-d6, die als Antikonvulsivum verwendet wird.
Gabapentin: Ein weiteres Antikonvulsivum, das durch Modulation der GABA-Aktivität wirkt, jedoch über einen anderen Mechanismus.
Vigabatrin: Ein Antikonvulsivum, das GABA-Transaminase hemmt und so den GABA-Spiegel erhöht.
Einzigartigkeit von Tiagabin-d6
Tiagabin-d6 ist aufgrund seiner deuterierten Natur einzigartig, was es besonders nützlich als internen Standard in der Massenspektrometrie macht. Das Vorhandensein von Deuteriumatomen ermöglicht die präzise Quantifizierung von Tiagabin in biologischen Proben, was pharmakokinetische und pharmakodynamische Studien unterstützt .
Biologische Aktivität
Overview
Tiagabine-methyl-d6 hydrochloride is a deuterated derivative of tiagabine, a well-known anticonvulsant medication primarily used for the treatment of epilepsy. This compound functions as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), enhancing GABA availability in the central nervous system. The deuterated form is often utilized in research settings, particularly in mass spectrometry, to quantify tiagabine levels due to its distinct isotopic signature.
Target and Mode of Action
- This compound selectively inhibits the GABA uptake carrier, increasing extracellular GABA levels and thereby enhancing inhibitory neurotransmission in the brain. This mechanism is crucial for its anticonvulsant effects, as GABA is the primary inhibitory neurotransmitter in the central nervous system .
Biochemical Pathways
- The compound primarily influences the GABAergic pathway , which is essential for regulating neuronal excitability. By blocking GABA reuptake, tiagabine increases synaptic GABA concentrations, leading to heightened inhibition of neuronal firing .
Pharmacokinetics
This compound exhibits rapid absorption following oral administration, with a bioavailability exceeding 90%. The pharmacokinetic profile includes:
- Half-life : Approximately 7-9 hours.
- Metabolism : Primarily via the hepatic cytochrome P450 3A isoform subfamily.
- Elimination : About 2% of an oral dose is excreted unchanged; the majority is metabolized and excreted via urine and feces .
Clinical Studies
-
Efficacy in Epilepsy
- A systematic review involving six trials with 948 participants indicated that tiagabine significantly reduces seizure frequency compared to placebo. The risk ratio for achieving a ≥50% reduction in seizure frequency was reported at 3.16 (95% CI: 1.97 to 5.07) .
- In newly diagnosed patients, tiagabine monotherapy demonstrated efficacy comparable to carbamazepine, with treatment success rates ranging from 33% to 46% depending on dosage .
- Adverse Effects
Side Effect | Risk Ratio (RR) | Confidence Interval (CI) |
---|---|---|
Dizziness | 1.24 | (0.69 to 2.22) |
Somnolence | 1.18 | (0.76 to 1.83) |
Tremor | 4.56 | (1.00 to 20.94) |
Case Study: Tiagabine in Bipolar Disorder
A case series explored tiagabine's utility in treating bipolar disorder, reporting mixed outcomes across three studies—two showing positive results and one negative . This highlights the compound's potential beyond epilepsy but also underscores the need for further research.
Animal Models
Research involving animal models has shown that doses of tiagabine at or above 5 mg/kg/day can lead to unexpected central nervous system effects, emphasizing the importance of careful dosage management in clinical applications .
Eigenschaften
IUPAC Name |
(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKARLAABCGMCN-OUCKJYDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.